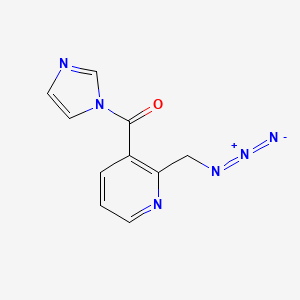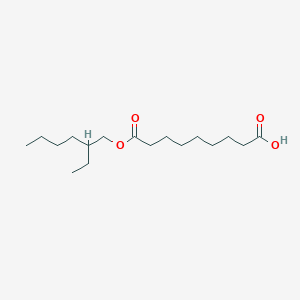
Phénylbutazone (diphényl-d10)
Vue d'ensemble
Description
Phenylbutazone(diphenyl-d10) is a deuterium-labeled derivative of Phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID). It is known for its anti-inflammatory, antipyretic, and analgesic properties. Phenylbutazone is commonly used in the treatment of conditions such as ankylosing spondylitis and rheumatoid arthritis .
Applications De Recherche Scientifique
Phenylbutazone(diphenyl-d10) has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving deuterium-labeled compounds.
Biology: Investigated for its effects on cellular processes and protein expression.
Medicine: Studied for its potential therapeutic effects in inflammatory diseases.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mécanisme D'action
Target of Action
Phenylbutazone(diphenyl-d10) primarily targets prostaglandin H synthase (PHS) and prostacyclin synthase . These enzymes are crucial in the biosynthesis of prostaglandins and prostacyclin, which are involved in inflammation and pain signaling.
Mode of Action
Phenylbutazone(diphenyl-d10) binds to and inactivates its targets, prostaglandin H synthase and prostacyclin synthase, through a process mediated by peroxide (H2O2) . This interaction leads to a reduction in the production of prostaglandin and prostacyclin, which in turn results in reduced inflammation of the surrounding tissues .
Biochemical Pathways
The primary biochemical pathway affected by Phenylbutazone(diphenyl-d10) is the prostaglandin synthesis pathway . By inhibiting the enzymes involved in this pathway, Phenylbutazone(diphenyl-d10) reduces the production of prostaglandins and prostacyclin, key mediators of inflammation and pain. This leads to downstream effects such as reduced inflammation and alleviation of pain.
Pharmacokinetics
It’s known that the compound’s deuterium labeling can potentially affect its pharmacokinetic and metabolic profiles . More research is needed to fully understand the ADME properties of Phenylbutazone(diphenyl-d10) and their impact on its bioavailability.
Result of Action
The primary result of Phenylbutazone(diphenyl-d10)'s action is the reduction of inflammation in the surrounding tissues . This is achieved through the inhibition of prostaglandin and prostacyclin production, which are key mediators of inflammation. Additionally, Phenylbutazone(diphenyl-d10) has been found to induce the expression of muscle blind-like protein 1 (MBNL1), suggesting potential utility in the research of ankylosing spondylitis .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Phenylbutazone(diphenyl-d10) plays a significant role in biochemical reactions. It interacts with enzymes such as prostaglandin H synthase and prostacyclin synthase . The interaction with these enzymes is mediated through peroxide (H2O2) deactivation .
Cellular Effects
Phenylbutazone(diphenyl-d10) has various effects on cells and cellular processes. It influences cell function by reducing the production of prostaglandin H and prostacyclin . These prostaglandins act on a variety of cells causing constriction or dilation, aggregation or disaggregation, and pain .
Molecular Mechanism
The molecular mechanism of Phenylbutazone(diphenyl-d10) involves binding to and inactivating prostaglandin H synthase and prostacyclin synthase through peroxide (H2O2) mediated deactivation . This reduced production of prostaglandin leads to reduced inflammation of the surrounding tissues .
Temporal Effects in Laboratory Settings
It is known that the drug can cause severe adverse effects such as suppression of white blood cell production and aplastic anemia .
Metabolic Pathways
Phenylbutazone(diphenyl-d10) is involved in the prostaglandin synthesis pathway . It interacts with enzymes such as prostaglandin H synthase and prostacyclin synthase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenylbutazone(diphenyl-d10) is synthesized by incorporating deuterium into the Phenylbutazone molecule. The process involves the substitution of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including catalytic exchange reactions and the use of deuterated reagents .
Industrial Production Methods: The industrial production of Phenylbutazone(diphenyl-d10) involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium. The process is carefully controlled to achieve high purity and yield. The final product is typically purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Phenylbutazone(diphenyl-d10) undergoes several types of chemical reactions, including:
Oxidation: Phenylbutazone can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions.
Substitution: Phenylbutazone can undergo substitution reactions where functional groups are replaced
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites .
Comparaison Avec Des Composés Similaires
Ibuprofen: Another NSAID with similar anti-inflammatory properties.
Naproxen: Known for its long-lasting effects in reducing inflammation.
Diclofenac: Commonly used for its potent anti-inflammatory and analgesic effects
Uniqueness: Phenylbutazone(diphenyl-d10) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can alter the metabolic profile of the compound, making it a valuable tool in drug development and research .
Propriétés
IUPAC Name |
4-butyl-1,2-bis(2,3,4,5,6-pentadeuteriophenyl)pyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i4D,5D,6D,7D,8D,9D,10D,11D,12D,13D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMDGNCVAMGZFE-MIPJZDBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)C(C(=O)N2C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])CCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016401 | |
| Record name | Phenylbutazone-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219794-69-0 | |
| Record name | Phenylbutazone-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B1144850.png)

![10-[2-(1-methyl-2-piperidinyl)ethyl]-10H-phenothiazine hydrochloride](/img/structure/B1144853.png)


